Dimethyl 10,11-dihydrodibenzo[b,f]oxepine-4,6-dicarboxylate
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Overview
Description
Dimethyl 10,11-dihydrodibenzo[b,f]oxepine-4,6-dicarboxylate is a chemical compound with the molecular formula C18H16O5.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of Dimethyl 10,11-dihydrodibenzo[b,f]oxepine-4,6-dicarboxylate typically involves the cyclization of appropriate precursors under controlled conditions. One common method includes the reaction of 10,11-dihydrodibenzo[b,f]oxepine with dimethyl oxalate in the presence of a base, such as sodium hydride, to form the desired ester . The reaction is usually carried out in an inert atmosphere to prevent oxidation and other side reactions.
Industrial Production Methods
Industrial production of this compound may involve large-scale synthesis using similar reaction conditions as in laboratory settings but optimized for higher yields and purity. This often includes the use of continuous flow reactors and advanced purification techniques such as recrystallization and chromatography .
Chemical Reactions Analysis
Types of Reactions
Dimethyl 10,11-dihydrodibenzo[b,f]oxepine-4,6-dicarboxylate undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding ketones or carboxylic acids.
Reduction: Reduction reactions can convert the ester groups to alcohols.
Substitution: Nucleophilic substitution reactions can introduce different functional groups into the molecule.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are typically used.
Substitution: Reagents like alkyl halides or acyl chlorides can be used under basic or acidic conditions.
Major Products Formed
The major products formed from these reactions include various substituted derivatives of the original compound, such as hydroxylated, alkylated, or acylated products .
Scientific Research Applications
Dimethyl 10,11-dihydrodibenzo[b,f]oxepine-4,6-dicarboxylate has several applications in scientific research:
Mechanism of Action
The mechanism of action of Dimethyl 10,11-dihydrodibenzo[b,f]oxepine-4,6-dicarboxylate involves its interaction with specific molecular targets and pathways. The compound can bind to enzymes and receptors, modulating their activity and leading to various biological effects. The exact molecular targets and pathways depend on the specific application and context of use .
Comparison with Similar Compounds
Similar Compounds
10,11-Dihydrodibenzo[b,f]oxepine-4,6-dicarboxylic acid: A closely related compound with similar chemical properties but different functional groups.
5,12-Dihydrodibenzo[b,f][1,4]diazocine-6,11-dione:
11-Substituted dibenzo[b,f][1,4]oxazepines: Compounds with similar core structures but different substituents, used in pharmaceutical research.
Uniqueness
Its ability to undergo various chemical transformations makes it a versatile compound in synthetic chemistry and research .
Properties
CAS No. |
14807-34-2 |
---|---|
Molecular Formula |
C18H16O5 |
Molecular Weight |
312.3 g/mol |
IUPAC Name |
dimethyl 5,6-dihydrobenzo[b][1]benzoxepine-1,10-dicarboxylate |
InChI |
InChI=1S/C18H16O5/c1-21-17(19)13-7-3-5-11-9-10-12-6-4-8-14(18(20)22-2)16(12)23-15(11)13/h3-8H,9-10H2,1-2H3 |
InChI Key |
IIIHFBAGYJBDCT-UHFFFAOYSA-N |
Canonical SMILES |
COC(=O)C1=CC=CC2=C1OC3=C(CC2)C=CC=C3C(=O)OC |
Origin of Product |
United States |
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